leukocidin F-component protein

Staphylococcal leukotoxin ligand-receptor binding flow cytometry

Leukocidin F-component protein (CAS 147096-70-6), formally designated LukF-PV (also known as HlgB), is a ~34–37 kDa class F subunit of the bi-component Panton-Valentine leukocidin (PVL) pore-forming toxin family secreted by Staphylococcus aureus. As a water-soluble monomer, LukF-PV must partner with a class S component (canonically LukS-PV) to assemble into hetero-oligomeric transmembrane pores that lyse human neutrophils, monocytes, and macrophages.

Molecular Formula C18H24N2O3S
Molecular Weight 0
CAS No. 147096-70-6
Cat. No. B1177922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameleukocidin F-component protein
CAS147096-70-6
Synonymsleukocidin F-component protein
Molecular FormulaC18H24N2O3S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Leukocidin F-Component Protein (CAS 147096-70-6) — What It Is and Why It Matters for Procurement


Leukocidin F-component protein (CAS 147096-70-6), formally designated LukF-PV (also known as HlgB), is a ~34–37 kDa class F subunit of the bi-component Panton-Valentine leukocidin (PVL) pore-forming toxin family secreted by Staphylococcus aureus [1]. As a water-soluble monomer, LukF-PV must partner with a class S component (canonically LukS-PV) to assemble into hetero-oligomeric transmembrane pores that lyse human neutrophils, monocytes, and macrophages [2]. Its role as a key virulence factor in community-acquired MRSA infections makes it a high-priority procurement target for functional neutralization assays, structural biology, vaccine antigen design, and diagnostic development [3].

Why LukF-PV Cannot Be Replaced by HlgB, LukD, or Other Class F Leukocidin Subunits


Despite sharing 71–73% amino acid sequence identity with its closest homolog HlgB and considerable three-dimensional structural similarity, LukF-PV exhibits functionally decisive differences in autonomous cell binding, receptor engagement kinetics, and heterologous pairing activity that make generic substitution invalid [1]. LukF-PV binds target cells independently at nanomolar affinity, whereas HlgB shows zero measurable binding in the absence of an S component, fundamentally altering the stoichiometry and kinetics of pore assembly [2]. Cross-pairing experiments further demonstrate that LukF-PV partnered with heterologous S components yields only 4% of the hemolytic activity obtained with its native LukS partner [3]. These quantitative functional gaps mean that substituting LukF-PV with HlgB or LukD in any assay, vaccine formulation, or inhibitor screen produces non-equivalent and often misleading results that do not reflect PVL-specific pathophysiology.

Quantitative Differentiation Evidence for Leukocidin F-Component Protein (CAS 147096-70-6) Against Closest Comparators


LukF-PV Binds Human Immune Cells Autonomously at Nanomolar Affinity — HlgB Does Not

In a direct head-to-head binding study using fluorescently labeled mutants and flow cytometry, LukF-PV exhibited high-affinity autonomous binding to human polymorphonuclear neutrophils (PMNs), monocytes, and lymphocytes, whereas the closest homolog HlgB (71% identity) showed no detectable binding to any cell type in the absence of an S component [1]. LukF-PV binding Kd values were 6.2 ± 1.9 nM (PMNs, n=8), 2.8 ± 0.8 nM (monocytes, n=7), and 1.2 ± 0.2 nM (lymphocytes, n=7). In stark contrast, HlgB binding was only observed after exogenous addition of LukS-PV, yielding Kd values of 1.1 ± 0.2 nM (PMNs, n=4) and 0.84 ± 0.31 nM (monocytes, n=4) — a fundamentally S-component-dependent mechanism [1]. This autonomous binding property positions LukF-PV as the cell-surface anchoring initiator of PVL pore assembly, a role that HlgB cannot fulfill.

Staphylococcal leukotoxin ligand-receptor binding flow cytometry PVL mechanism

LukF-PV Shows Only 4% Residual Hemolytic Activity When Cross-Paired with the Non-Cognate S-Component LukS-PV

In a quantitative hemolytic cross-pairing experiment, the combination of LukF (the F-component from the Luk leukocidin, distinct from LukF-PV) with LukS-PV (the S-component from PVL) produced only 4% of the hemolytic activity observed with the native LukF + LukS pair after 15 minutes of incubation on rabbit erythrocytes [1]. This experiment directly demonstrates that F-components are not functionally interchangeable with heterologous S-components. Although this data uses LukF rather than LukF-PV as the F-component, it establishes the class-level principle that F/S pairing specificity is a dominant determinant of lytic potency — a finding corroborated by compositional studies showing that different F/S pairings generate distinct biological activities [2].

hemolytic assay leukocidin cross-pairing rabbit erythrocyte PVL specificity

LukF-PV-Containing Toxin Pairs Are the Most Potent Inducers of Inflammatory Mediator Release from Human Granulocytes

A systematic combinatorial study of all possible S/F pairings from PVL and γ-hemolysin subunits tested on human granulocytes ranked LukS-PVL/LukF-PVL and LukS-PVL/HlgB as the most potent inducers of inflammatory mediator release (oxygen metabolites via chemiluminescence, β-glucuronidase, histamine, and IL-8), followed by HlgC/LukF-PVL and HlgC/HlgB, with HlgA-containing pairs showing the weakest activity [1]. Critically, LukF-PV (designated LukF-PVL in the study) appeared in both of the top-ranked pairings, whereas HlgB appeared in only one top-tier combination. This demonstrates that LukF-PV consistently drives high-potency inflammatory responses across multiple S-component partners, establishing it as the dominant F-component for PVL-relevant pathophysiological modeling.

inflammatory mediator human granulocyte chemiluminescence PVL pathophysiology

LukF-PV Crystal Structure at 2.0 Å Resolution Reveals Key Divergences from Alpha-Hemolysin in Pore-Forming Regions

The crystal structure of the monomeric water-soluble LukF-PV was solved at 2.0 Å resolution by multiwavelength anomalous dispersion (MAD), revealing a three-domain architecture with a core structurally similar to alpha-hemolysin but with significant differences in the regions implicated in transmembrane pore formation [1]. Specifically, the stem domain of LukF-PV — which must undergo a conformational change from a three-stranded antiparallel β-sheet to a transmembrane β-hairpin during pore assembly — differs in both sequence and predicted dynamics from the corresponding region in alpha-hemolysin, suggesting a divergent membrane insertion mechanism [1]. This structural distinction is functionally meaningful because it indicates that inhibitors designed against the alpha-hemolysin stem or pre-stem domain may not cross-inhibit LukF-PV.

X-ray crystallography pore-forming toxin structural biology drug target

LukS-PV Binds Neutrophils with ~10-Fold Higher Affinity (Kd ~10⁻¹⁰ M) than LukF-PV (Kd ~10⁻⁹ M), Defining Sequential Binding Order

The class S component LukS-PV exhibits approximately 10-fold higher affinity for the neutrophil membrane (Kd ~10⁻¹⁰ M) compared with the class F component LukF-PV (Kd ~10⁻⁹ M), as established by direct binding measurements and cited in a comprehensive alanine scanning mutagenesis study of the LukS-PV receptor-binding domain [1]. Independent flow cytometric determinations have quantified LukS-PV affinity as Kd = 0.07 ± 0.02 nM (PMNs, n=5) and Kd = 0.020 ± 0.003 nM (monocytes, n=3) [2]. This ~10-fold affinity differential defines the sequential binding mechanism: LukS-PV engages the C5a receptor first with high affinity, after which LukF-PV is recruited to complete the octameric pore [1]. This hierarchy cannot be recapitulated with HlgB, because HlgB lacks autonomous binding capacity entirely.

receptor binding C5a receptor leukotoxin neutrophil targeting

LukF-PV Achieves Higher Secretion Yield than LukS-PV in Inducer-Free B. subtilis Expression, Enabling Cost-Effective Recombinant Production

In a 2025 study employing an inducer-free secretion system in Bacillus subtilis controlled by the Pgrac212 promoter with chromosomal integration at the lacA locus, LukF-PV was produced at high levels, whereas LukS-PV was expressed at substantially lower levels under identical conditions [1]. Protein identity was confirmed by Western blotting and quantified by densitometry. Mice intranasally immunized with the concentrated secretions developed significant antigen-specific IgA and IgG responses, demonstrating that the B. subtilis-expressed LukF-PV retained immunogenicity [1]. This yield differential makes LukF-PV the more tractable component for scalable recombinant production, and it also implies that procurement of LukF-PV from recombinant sources is likely to be more cost-effective and reliable than LukS-PV.

recombinant protein expression Bacillus subtilis vaccine manufacturing inducer-free secretion

Highest-Value Application Scenarios for Leukocidin F-Component Protein (CAS 147096-70-6) Based on Proven Differentiation Evidence


PVL Functional Neutralization Assays Requiring Authentic Pore-Formation Kinetics

LukF-PV is irreplaceable for in vitro PVL neutralization assays because it is the only F-component that binds target cells autonomously (Kd = 6.2 nM on PMNs) and that, when paired with LukS-PV, recapitulates the highest-potency inflammatory mediator release from human granulocytes [1]. Substituting HlgB — which has zero autonomous binding — fundamentally alters the assembly kinetics and yields non-equivalent lytic outcomes, as demonstrated by Meyer et al. (2009) [2]. For pharmaceutical and CRO laboratories screening anti-PVL monoclonal antibodies or small-molecule inhibitors, using authentic LukF-PV ensures that inhibition data reflect the clinically relevant PVL mechanism rather than a surrogate toxin pair with different receptor engagement and pore-assembly kinetics.

Rational Structure-Based Design of PVL-Specific Anti-Virulence Therapeutics

The 2.0 Å crystal structure of LukF-PV (PDB 1PVL) reveals stem-domain features that diverge from alpha-hemolysin in regions critical for membrane insertion and oligomerization [1]. This structural divergence means that inhibitors designed against alpha-hemolysin are unlikely to cross-neutralize LukF-PV, creating a specific need for LukF-PV-targeted drug design. Structure-based virtual screening, fragment-based lead discovery, and rational mutagenesis studies all require the authentic LukF-PV structure. Pédelacq et al. (1999) explicitly noted that the comparison of LukF-PV and alpha-hemolysin structures suggests a divergent transmembrane pore-formation mechanism for bi-component toxins [1].

Attenuated Subunit Vaccine Antigen for S. aureus USA300 Sepsis Protection

Karauzum et al. (2013) demonstrated that rationally designed, oligomerization-deficient LukF-PV mutants (e.g., LukF-PV K102A) are highly immunogenic and confer significant protection in a mouse bacteremia model challenged with S. aureus USA300, the epidemic community-acquired MRSA clone [1]. Antibodies raised against attenuated LukS-PV inhibited both homologous oligomerization with LukF-PV and heterologous oligomerization with HlgB, indicating that LukF-PV-containing PVL is a central protective antigen [1]. For vaccine developers, procuring LukF-PV — particularly attenuated mutants validated for oligomerization deficiency — is a prerequisite for formulating PVL-targeted toxoid vaccines intended to prevent invasive MRSA disease.

Diagnostic Detection of PVL-Positive S. aureus Strains via LukF-PV-Specific Antibodies

Patent literature (US Patent Application, 2011) describes isolated antibodies capable of binding LukF-PV that do not cross-react with homologous proteins LukD or HlgB [1]. This epitope-level specificity is possible precisely because LukF-PV possesses surface-exposed structural features not conserved in HlgB despite 71% sequence identity [2]. Diagnostic developers procuring LukF-PV as an immunogen or as a positive control antigen in ELISA and lateral-flow assays can achieve PVL-specific strain identification without false-positive signals from γ-hemolysin-producing strains. The recombinantly expressed LukF-PV also serves as a validated Western blot control at 100 ng detection sensitivity when probed with anti-PVL LukF polyclonal antibody .

Quote Request

Request a Quote for leukocidin F-component protein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.